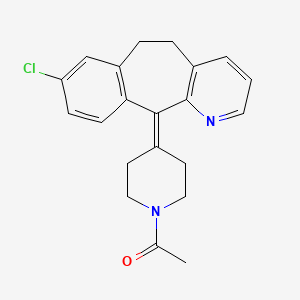

Sch-37370

Übersicht

Beschreibung

SCH-37370, auch bekannt als N-Acetyldesloratadin, ist ein potenter und oral wirksamer dualer Antagonist von Plättchenaktivierungsfaktor und Histamin. Es ist bekannt für seine Fähigkeit, die Plättchenaggregation zu hemmen und Histamin-H1-Rezeptoren im Gehirn zu blockieren. Diese Verbindung hat aufgrund ihrer dualen antagonistischen Eigenschaften ein erhebliches Potenzial für die Behandlung von allergischen Erkrankungen wie Asthma gezeigt .

Wissenschaftliche Forschungsanwendungen

SCH-37370 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study dual antagonistic properties and reaction mechanisms.

Biology: Investigated for its effects on platelet aggregation and histamine receptor binding.

Medicine: Explored for its potential in treating allergic diseases such as asthma and other inflammatory conditions.

Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmacological studies .

Wirkmechanismus

Target of Action

Sch-37370, also known as N-Acetyldesloratadine, is a potent, orally active dual antagonist of platelet-activating factor (PAF) and histamine . These are its primary targets.

- PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis .

- Histamine is an organic nitrogenous compound involved in local immune responses and regulating physiological function in the gut. It also acts as a neurotransmitter for the brain, spinal cord, and uterus .

Mode of Action

This compound selectively inhibits PAF-induced aggregation of human platelets and also competes with PAF binding to specific sites in membrane preparations from human lungs . It also blocks the binding of [3H]pyrilamine to histamine-H1 receptors in rat brain membranes .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the signaling pathways of PAF and histamine. By acting as an antagonist, this compound can inhibit the physiological responses typically induced by these mediators, such as bronchospasm, inflammation, and allergic reactions .

Pharmacokinetics

This compound is administered orally and has shown to be effective in inhibiting PAF and histamine-induced bronchospasm in guinea pigs

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of physiological responses induced by PAF and histamine. This includes the prevention of bronchospasm, inflammation, and allergic reactions .

Biochemische Analyse

Biochemical Properties

Sch-37370 selectively inhibits PAF-induced aggregation of human platelets . It also competes with PAF binding to specific sites in membrane preparations from human lungs . This suggests that this compound interacts with PAF receptors and histamine-H1 receptors, blocking their activation and subsequent biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits PAF- and histamine-induced bronchospasm in guinea pigs . This indicates that this compound influences cell function by modulating cell signaling pathways associated with PAF and histamine .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to PAF and histamine-H1 receptors, thereby inhibiting their activation . This leads to a decrease in PAF- and histamine-induced cellular responses, including bronchospasm .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on PAF-induced aggregation of human platelets and bronchospasm suggest that it has a stable and long-lasting impact on cellular function .

Dosage Effects in Animal Models

In animal models, this compound exhibits dose-dependent effects. Administered intravenously to guinea pigs, it is an equipotent antagonist of PAF and histamine-induced bronchospasm . Orally in guinea pigs, this compound is somewhat more effective against bronchospasms to histamine than against PAF .

Metabolic Pathways

Its ability to inhibit PAF and histamine suggests that it may interact with enzymes and cofactors involved in the metabolism of these mediators .

Transport and Distribution

Given its potent effects on PAF and histamine signaling, it is likely that it interacts with transporters or binding proteins associated with these pathways .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

SCH-37370 wird aus einer Reihe von Amidanalogen des Histamin-H1-Antagonisten Azatadin synthetisiert. Die Synthese beinhaltet die Acetylierung von Desloratadin, was zur Bildung von N-Acetyldesloratadin führt. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Essigsäureanhydrid als Acetylierungsmittel und einem geeigneten Lösungsmittel wie Dichlormethan .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Der Produktionsprozess ist auf Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollmaßnahmen vorhanden sind .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring und am Piperidin-Molekül.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Metaboliten sowie substituierte Derivate von this compound. Diese Produkte werden oft auf ihre pharmakologischen Eigenschaften und ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung verwendet, um duale antagonistische Eigenschaften und Reaktionsmechanismen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die Plättchenaggregation und die Bindung an Histaminrezeptoren.

Medizin: Auf sein Potenzial für die Behandlung von allergischen Erkrankungen wie Asthma und anderen Entzündungszuständen untersucht.

Industrie: Wird bei der Entwicklung neuer Therapeutika und als Referenzverbindung in pharmakologischen Studien eingesetzt .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Bindung von Plättchenaktivierungsfaktor und Histamin an ihre jeweiligen Rezeptoren blockiert. Es hemmt die Plättchenaggregation, indem es selektiv die durch Plättchenaktivierungsfaktor induzierten Signalwege angreift. Darüber hinaus konkurriert es mit Histamin um die Bindung an Histamin-H1-Rezeptoren im Gehirn und verhindert so durch Histamin induzierte Bronchospasmen und andere allergische Reaktionen .

Analyse Chemischer Reaktionen

Types of Reactions

SCH-37370 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring and the piperidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound. These products are often studied for their pharmacological properties and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Azatadin: Ein Histamin-H1-Antagonist, von dem SCH-37370 abgeleitet ist.

Loratadin: Ein weiterer Histamin-H1-Antagonist mit ähnlichen Eigenschaften.

Desloratadin: Die Stammverbindung von this compound, bekannt für ihre Antihistaminwirkung.

Einzigartigkeit

This compound ist einzigartig aufgrund seiner dualen antagonistischen Eigenschaften, die sowohl auf Plättchenaktivierungsfaktor- als auch auf Histaminrezeptoren abzielen. Diese duale Wirkung macht es effektiver bei der Behandlung von allergischen Erkrankungen als Verbindungen, die nur einen Signalweg angreifen. Seine Fähigkeit, die Plättchenaggregation zu hemmen und Histaminrezeptoren gleichzeitig zu blockieren, bietet ein breiteres therapeutisches Potenzial .

Biologische Aktivität

Sch-37370, also known as N-acetyldesloratadine, is a compound that has gained attention for its dual antagonistic properties against platelet-activating factor (PAF) and histamine. This article explores the biological activity of this compound, emphasizing its mechanisms, efficacy in various models, and potential therapeutic applications.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 352.857 g/mol |

| CAS Number | 117796-52-8 |

| Density | 1.257 g/cm |

| Boiling Point | 546.9 ºC at 760 mmHg |

| Flash Point | 284.5 ºC |

This compound functions primarily as a dual antagonist targeting both PAF and histamine receptors. The inhibition of PAF is particularly significant as this factor plays a critical role in inflammation and allergic responses. The compound has demonstrated an IC50 value of 0.6 µM for inhibiting PAF-induced aggregation of human platelets, indicating its potency in modulating platelet activity .

Biological Activity

- Inhibition of DPP-IV : this compound has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones like GLP-1 and GIP. This inhibition leads to increased levels of these hormones, promoting insulin secretion and lowering blood sugar levels.

- Antagonistic Effects : In animal studies, this compound effectively blocked hypotension induced by PAF and mitigated cutaneous reactions caused by histamine. These results suggest its potential utility in treating allergic conditions and cardiovascular diseases.

-

Efficacy in Models : The compound has been tested in various animal models, showing significant efficacy:

- Hypotension in Rats : this compound effectively prevented hypotensive responses.

- Allergic Reactions in Monkeys : It reduced skin reactions induced by histamine.

Case Studies

Research highlights the clinical relevance of this compound through various case studies that illustrate its effectiveness:

- Asthma Treatment : A study indicated that this compound could be more efficacious than traditional antihistamines in managing asthma due to its dual action on PAF and histamine pathways .

- Platelet Aggregation : In vitro studies demonstrated that this compound's inhibition of platelet aggregation could have implications for cardiovascular therapies, particularly in conditions characterized by excessive platelet activation.

Comparative Analysis

When compared to other compounds with similar antagonistic properties, this compound presents unique advantages:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Compound A | Antagonist of PAF | Selective for specific receptor subtypes |

| Compound B | Dual antagonist (histamine/PAF) | Higher potency than this compound |

| Compound C | Histamine receptor antagonist | Different chemical scaffold |

This compound stands out due to its dual antagonistic action, which may provide broader therapeutic benefits compared to single-target compounds .

Eigenschaften

IUPAC Name |

1-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c1-14(25)24-11-8-15(9-12-24)20-19-7-6-18(22)13-17(19)5-4-16-3-2-10-23-21(16)20/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTBEMVEAFMWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151911 | |

| Record name | Sch 37370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117796-52-8 | |

| Record name | Sch 37370 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117796528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sch 37370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-{13-chloro-4-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}piperidin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCH-37370 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA60WRR45J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.